molecular formula C18H25ClN2O3S B560151 K145 hydrochloride

K145 hydrochloride

Cat. No.: B560151
M. Wt: 384.9 g/mol
InChI Key: HADFDMGQKBGVAV-NKBLJONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K145 (hydrochloride) involves the reaction of 3-(4-butoxyl-phenyl)-propylidene with thiazolidine-2,4-dione in the presence of 2-amino-ethyl. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of K145 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

K145 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving K145 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of K145 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFDMGQKBGVAV-NKBLJONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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